molecular formula C12H12N4O4 B6333691 Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate CAS No. 1264049-67-3

Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B6333691
CAS No.: 1264049-67-3
M. Wt: 276.25 g/mol
InChI Key: RYZKWPFPMHPOEG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a 3-nitrophenyl group at the 1-position and an ethyl ester at the 3-position of the pyrazole ring.

Properties

IUPAC Name

ethyl 5-amino-1-(3-nitrophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-2-20-12(17)10-7-11(13)15(14-10)8-4-3-5-9(6-8)16(18)19/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZKWPFPMHPOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Solvent : Ethanol or methanol (polar protic solvents enhance nucleophilicity of hydrazine).

  • Catalyst : Acetic acid (5–10 mol%) or potassium hydroxide (for deprotonation).

  • Temperature : Reflux (78–80°C for ethanol) for 6–12 hours.

  • Yield : 60–75% after recrystallization from ethanol/water.

Mechanistic Insight :
The reaction proceeds via enolate formation at the β-keto ester, followed by nucleophilic attack by the hydrazine’s amino group. Cyclization and aromatization yield the pyrazole ring, with the 3-nitrophenyl group introduced via the hydrazine precursor.

Nitration of Pyrazole Intermediates

An alternative route involves nitrating a preformed pyrazole derivative. For example, ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate is treated with nitric acid/sulfuric acid to introduce the nitro group at the phenyl ring’s meta position.

Optimization Parameters

  • Nitrating Agent : 90% HNO₃ in concentrated H₂SO₄ (1:3 v/v).

  • Temperature : 0–5°C to minimize over-nitration.

  • Reaction Time : 2–4 hours.

  • Yield : 50–65%, with purity >95% confirmed by HPLC.

Limitations :

  • Regioselectivity challenges: Para-nitrated byproducts may form (10–15%), requiring chromatographic separation.

  • Corrosive conditions necessitate specialized glassware and waste handling.

Reduction of Nitro Precursors

The amino group at position 5 can be introduced via reduction of a nitro-substituted intermediate. For instance, ethyl 5-nitro-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate is reduced using catalytic hydrogenation.

Reduction Protocols

MethodConditionsYield (%)Purity (%)
H₂/Pd-C 1 atm H₂, EtOH, 25°C, 6 hr8598
NaBH₄/CuCl₂ Methanol, 0°C, 2 hr7092
Fe/HCl EtOH/H₂O (1:1), reflux, 3 hr6590

Key Considerations :

  • Catalyst Choice : Pd-C offers higher selectivity but requires inert atmospheres.

  • Byproducts : Over-reduction to hydroxylamine derivatives (<5%) observed in Fe/HCl systems.

Esterification of Carboxylic Acid Precursors

The ethyl ester group is introduced via esterification of the corresponding carboxylic acid. 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid is refluxed with ethanol in the presence of H₂SO₄.

Reaction Parameters

  • Molar Ratio : Acid:EtOH = 1:10.

  • Catalyst : Concentrated H₂SO₄ (5% v/v).

  • Duration : 8–12 hours under reflux.

  • Yield : 80–88% after neutralization and extraction.

Analytical Validation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 4.20 (q, 2H, OCH₂), 6.85 (s, 1H, pyrazole-H).

  • IR : 1715 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (N-O symmetric stretch).

Industrial-Scale Production

For bulk synthesis, continuous flow reactors outperform batch systems in terms of efficiency and safety. Key advancements include:

Flow Chemistry Protocol

  • Reactors : Microfluidic chips with PTFE channels.

  • Residence Time : 15–30 minutes at 100°C.

  • Throughput : 1.2 kg/day with 92% yield.

Environmental Impact :

  • Solvent recovery systems reduce ethanol waste by 70%.

  • Catalytic converters minimize NOx emissions during nitration steps.

Comparative Analysis of Methodologies

MethodAdvantagesDisadvantagesScalability
Cyclocondensation High atom economyLimited to available hydrazinesLab-scale
Nitration Direct functionalizationPoor regioselectivityPilot-scale
Reduction High yieldsCatalyst costIndustrial-scale
Esterification Mild conditionsRequires acidic waste disposalLab-scale

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit p38 MAP kinase, which plays a role in inflammatory responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence electronic, steric, and solubility properties:

Compound Name Substituent Position/Type Molecular Weight CAS Number Key Properties/Applications References
Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate 4-NO₂ 276.25 866838-08-6 Higher polarity due to para-nitro group; potential pharmacological intermediate
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate 3-Cl 265.70 1264047-21-3 Enhanced lipophilicity; corrosion inhibition applications
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate 4-NO₂ (no amino group) 261.24 1316754-30-9 Lower reactivity due to absence of amino group; intermediate in organic synthesis
Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate 2-F-benzyl 263.25 256504-39-9 Fluorine-induced electron withdrawal; potential bioactivity

Key Observations :

  • Nitro vs.
  • Positional Isomerism : The 3-nitro isomer (target) may exhibit distinct crystallinity and solubility compared to the 4-nitro analog (CAS 866838-08-6) due to differences in molecular symmetry .

Functional Group Modifications

Amino Group vs. Amido/Acylated Derivatives
  • Ethyl 5-(2-ethoxybenzamido)-1H-pyrazole-3-carboxylate (): The amido group at the 5-position reduces nucleophilicity but enhances binding to enzyme active sites, as seen in cysteine protease inhibitors .
  • Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6, ): The methyl and nitroaniline groups improve adsorption on metal surfaces, making it effective for corrosion inhibition in HCl .
Ester Group Variations

Most analogs retain the ethyl ester, but substituents on the pyrazole ring (e.g., trifluoromethylsulfinyl in ) alter steric bulk and electronic properties, impacting crystallinity (e.g., space group P1̄ in ) .

Crystallographic and Theoretical Studies

  • Crystal Packing : The trifluoromethylsulfinyl analog () crystallizes in space group P1̄, with four molecules per unit cell, suggesting dense packing due to strong intermolecular interactions .
  • DFT Calculations: For ethyl 4-(cyclohexylcarbamoyl)-5-amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate (), HOMO-LUMO gaps correlate with stability and reactivity, influenced by electron-donating methoxy groups .

Biological Activity

Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate, also known as Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects, supported by data tables and relevant research findings.

  • Molecular Formula : C12H12N4O4
  • Molecular Weight : 276.25 g/mol
  • CAS Number : 16459-34-0
  • Melting Point : 194-196 °C
  • Density : 1.45 g/cm³ (predicted)

These properties suggest a stable compound with potential for various applications in drug development.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. A study evaluated various pyrazole derivatives against several bacterial strains and fungi. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) μmol/mL
Staphylococcus aureusNot specified
Bacillus subtilisNot specified
Escherichia coli0.038
Pseudomonas aeruginosa0.067
Candida albicansNot specified

These findings suggest that this compound could be a viable candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Research into related pyrazole derivatives indicates that they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

Compound IC50 COX-1 (μM) IC50 COX-2 (μM)
Ethyl 5-amino derivativeNot specifiedNot specified
Standard (Celecoxib)0.040.04

In vivo studies have demonstrated that these derivatives can significantly reduce inflammation in animal models, indicating their potential therapeutic application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the nitrophenyl group is believed to enhance its interaction with biological targets, thereby increasing its efficacy as an antimicrobial and anti-inflammatory agent.

Research into SAR has shown that modifications to the pyrazole ring can lead to variations in potency and selectivity against different enzymes and pathogens .

Study on Antimicrobial Efficacy

A case study published in the Archives of Pharmacal Research highlighted the synthesis and testing of various pyrazole derivatives, including this compound. The study reported that this compound had comparable efficacy to standard antibiotics like ampicillin against certain bacterial strains, confirming its potential as an effective antimicrobial agent .

Anti-inflammatory Research

Another significant study focused on the anti-inflammatory properties of pyrazole derivatives demonstrated that compounds similar to this compound exhibited potent inhibition of COX enzymes in vitro and reduced edema in vivo models . These findings underscore the therapeutic promise of this compound in managing inflammatory conditions.

Q & A

Q. What are the common synthetic routes for Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate?

The synthesis typically involves multi-step organic reactions. A general approach includes cyclocondensation of phenylhydrazine derivatives with β-keto esters or trichloromethyl enones under reflux conditions, followed by functional group modifications. For example, the nitro group at the 3-position of the phenyl ring may be introduced via nitration of a precursor, while the ethyl ester group is retained through methanolysis or esterification . Reaction conditions (temperature, solvent, and time) must be tightly controlled to optimize yields, as seen in analogous pyrazole syntheses where deviations led to byproducts or reduced purity .

Q. How is the compound characterized post-synthesis?

Characterization employs spectroscopic techniques:

  • NMR (¹H and ¹³C) to confirm the pyrazole ring structure and substituent positions.
  • IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, nitro N-O stretch at ~1500 cm⁻¹).
  • Mass spectrometry for molecular weight verification and fragmentation pattern analysis.
  • Elemental analysis to validate purity and stoichiometry .

Q. What preliminary biological activities have been reported for this compound?

While direct data on the target compound is limited, structurally related pyrazole derivatives exhibit:

  • Antimicrobial activity : Inhibition of bacterial growth (e.g., E. coli, S. aureus) via membrane disruption.
  • Anticancer potential : Induction of apoptosis in cancer cell lines (e.g., MCF-7) through caspase-3 activation.
  • Anti-inflammatory effects : COX-2 enzyme inhibition in in vitro assays .

Advanced Research Questions

Q. What computational methods are used to analyze its molecular structure and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level is widely applied to:

  • Optimize molecular geometry, calculate bond angles (e.g., C-N-C in the pyrazole ring ≈ 108°), and assess steric effects from the 3-nitrophenyl group.
  • Determine frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and electronic transitions.
  • Simulate infrared spectra for comparison with experimental data .

Q. How do substituent positions (e.g., 3-nitro vs. 4-nitro) influence bioactivity?

Comparative studies on pyrazole analogs reveal:

  • 3-Nitrophenyl derivatives exhibit enhanced π-π stacking with aromatic residues in enzyme active sites, improving binding affinity.
  • 4-Nitrophenyl analogs show higher solubility but reduced metabolic stability due to steric hindrance differences.
  • Substitution at the 5-amino position (e.g., with chloro or cyano groups) modulates electron-withdrawing effects, altering redox potentials and biological activity .

Q. What methodological challenges arise in optimizing reaction yields?

Key challenges include:

  • Byproduct formation : Competing pathways during cyclocondensation (e.g., regioisomeric pyrazole formation) require precise stoichiometry and catalyst selection.
  • Purification : Chromatographic separation is often needed due to polar intermediates, as seen in multi-step syntheses involving nitro-group reduction .
  • Scale-up limitations : Microwave-assisted synthesis improves efficiency but demands specialized equipment .

Q. What in vitro assays are used to evaluate its mechanism of action?

Advanced assays include:

  • Enzyme inhibition studies : Fluorescence-based assays to measure IC₅₀ values against targets like EGFR or COX-2.
  • Cell cycle analysis : Flow cytometry to assess G1/S phase arrest in cancer cells.
  • Autophagy induction : Western blotting for LC3-II protein levels .

Q. How does crystallography aid in structural validation?

Single-crystal X-ray diffraction (using SHELX programs) resolves:

  • Torsional angles between the pyrazole ring and nitrophenyl group, critical for docking studies.
  • Hydrogen-bonding networks (e.g., NH…O interactions) that stabilize the crystal lattice and influence solubility .

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